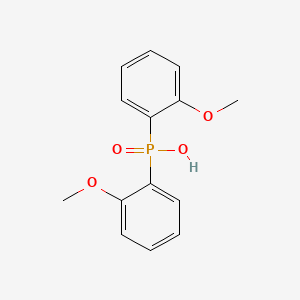

Phosphinic acid, bis(o-methoxyphenyl)-

説明

BenchChem offers high-quality Phosphinic acid, bis(o-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphinic acid, bis(o-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

114617-74-2 |

|---|---|

分子式 |

C14H15O4P |

分子量 |

278.24 g/mol |

IUPAC名 |

bis(2-methoxyphenyl)phosphinic acid |

InChI |

InChI=1S/C14H15O4P/c1-17-11-7-3-5-9-13(11)19(15,16)14-10-6-4-8-12(14)18-2/h3-10H,1-2H3,(H,15,16) |

InChIキー |

QGEXDLKDFKFMNP-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1P(=O)(C2=CC=CC=C2OC)O |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Bis(2-methoxyphenyl)phosphinic Acid

Executive Summary

Bis(2-methoxyphenyl)phosphinic acid (CAS: Analogous to 20434-05-3 for p-isomer) is a critical organophosphorus precursor used in the design of hemilabile ligands for homogeneous catalysis and as a bio-isostere in medicinal chemistry.[1][2] The presence of the methoxy group at the ortho position introduces significant steric bulk and potential for O-coordination, distinguishing it from its para-substituted counterparts.

This guide details a robust, scalable synthetic route utilizing a sterically controlled Grignard addition to phosphorus oxychloride (

Part 1: Retrosynthetic Analysis & Strategy

The Strategic Choice: Grignard Nucleophilic Substitution

The synthesis targets the formation of two

-

Route Selected: Reaction of 2-methoxyphenylmagnesium bromide with

followed by hydrolysis. -

Rationale:

-

Regiocontrol: The use of 2-bromoanisole as the starting material guarantees the ortho position of the methoxy group, which is difficult to achieve via direct electrophilic phosphonylation of anisole.

-

Steric Advantage: The bulky ortho-methoxy groups naturally inhibit the third addition of the Grignard reagent, preventing the formation of the unwanted tertiary phosphine oxide (

) and favoring the bis-substituted chloride ( -

Scalability: Reagents are commercially available and inexpensive.[3]

-

Reaction Scheme Visualization

The following diagram outlines the stepwise transformation from precursor to isolated acid.

Figure 1: Stepwise synthetic pathway from 2-bromoanisole to the target phosphinic acid.

Part 2: Detailed Experimental Protocol

Materials & Stoichiometry

Safety Note:

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Bromoanisole | 187.03 | 2.2 | Nucleophile Precursor |

| Magnesium Turnings | 24.30 | 2.4 | Grignard Reagent |

| Phosphorus Oxychloride ( | 153.33 | 1.0 | Electrophile |

| THF (Anhydrous) | 72.11 | Solvent | Reaction Medium |

| HCl (1M) | 36.46 | Excess | Hydrolysis/Quench |

Step-by-Step Methodology

Phase A: Preparation of 2-Methoxyphenylmagnesium Bromide

-

Activation: Place Mg turnings (2.4 eq) in a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flame-dry under vacuum, then backfill with Argon. Add a single crystal of iodine (

) to activate the Mg. -

Initiation: Dissolve 2-bromoanisole (2.2 eq) in anhydrous THF (concentration ~1M). Add 5-10% of this solution to the Mg turnings. Heat gently with a heat gun until the ether begins to boil and the iodine color fades (indicating initiation).

-

Addition: Add the remaining bromide solution dropwise over 1 hour, maintaining a gentle reflux.

-

Completion: Once addition is complete, reflux for an additional 2 hours to ensure full conversion. Cool to room temperature.

Phase B: Phosphorylation (

Bond Formation)

-

Setup: In a separate dried 3-neck RBF, dissolve

(1.0 eq) in anhydrous THF (approx. 5 mL per mmol). Cool this solution to 0°C using an ice bath. -

Controlled Addition: Transfer the Grignard solution (from Phase A) to an addition funnel via cannula (to filter out excess Mg). Add the Grignard reagent dropwise to the stirred

solution at 0°C.-

Critical Mechanism: The low temperature prevents the "runaway" reaction to the tris-substituted phosphine oxide. The steric bulk of the ortho-methoxy group further inhibits the third addition.

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir overnight (12-16 hours). A thick white precipitate (magnesium salts) will form.

Phase C: Hydrolysis and Workup

-

Quench: Cool the reaction mixture back to 0°C. Slowly add water (excess) to quench unreacted

and hydrolyze the -

Basification: Adjust pH to >10 using 2M NaOH. This converts the product to its salt form (

), which is water-soluble. -

Extraction (Impurity Removal): Wash the aqueous layer with Diethyl Ether (

) or Dichloromethane (DCM) (-

Purpose: This removes organic non-acidic impurities (e.g., anisole, bis(2-methoxyphenyl)phosphine oxide, or unreacted bromide). Discard the organic layer.

-

-

Acidification: Acidify the aqueous layer to pH ~1 using concentrated HCl. The product, bis(2-methoxyphenyl)phosphinic acid, will precipitate as a white solid or form an oil that solidifies upon standing.

-

Extraction (Product Recovery): Extract the acidic aqueous layer with DCM (

). Dry the combined organic layers over

Purification Logic Flow

The following logic ensures high purity by exploiting the amphoteric nature of the phosphinic acid functionality.

Figure 2: Acid-Base extraction workflow for purification.

Part 3: Characterization & Validation

To validate the identity and purity of the synthesized compound, the following analytical data must be obtained.

Nuclear Magnetic Resonance (NMR)[2][4][5]

-

NMR (Critical):

-

Expectation: A sharp singlet.

-

Shift:

ppm (referenced to 85% -

Note: Phosphinic acids generally appear downfield of phosphine oxides but upfield of phosphates. The absence of multiple peaks confirms no tris-oxide (usually

20-30 ppm but distinct) or mono-acid contamination.

-

-

NMR (

-

Aromatic: Multiplets in the range of 6.8 – 7.8 ppm (8H).

-

Methoxy: A strong singlet at

ppm (6H). -

Acidic Proton: A broad singlet, often very downfield (

ppm) or invisible depending on moisture content/exchange.

-

Mass Spectrometry (ESI-MS)[5]

-

Mode: Positive (

) or Negative ( -

Target Ions:

-

:

-

:

- : Dimer formation is common in phosphinic acids due to hydrogen bonding.

-

:

Infrared Spectroscopy (FT-IR)

-

P=O Stretch: Strong band at

. -

P-OH Stretch: Broad, diffuse absorption centered around

(characteristic of phosphorus acids, distinct from carboxylic O-H).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Grignard formation or moisture in | Reactivate Mg with |

| Impurity: | Temperature too high during addition; Excess Grignard. | Keep addition strictly at 0°C. Ensure stoichiometry is < 2.2 eq. |

| Oily Product | Residual solvent or hydrogen-bonded water. | Azeotrope with toluene to remove water. Triturate with cold hexanes or diethyl ether to induce crystallization. |

| NMR: Complex P peaks | Incomplete hydrolysis (P-Cl remains) or mixed anhydrides. | Ensure the acidic hydrolysis step is vigorous (heat to 50°C if necessary) and long enough. |

References

-

Kosolapoff, G. M. (1950). Organophosphorus Compounds. Wiley.[2] (Foundational text on the Grignard-POCl3 route).

-

Montchamp, J. L., et al. (2001).[3] "Synthesis of monosubstituted phosphinic acids." Journal of the American Chemical Society, 123(2), 510-511. Link (General methodology for phosphinic acid synthesis).

-

Guo, H., et al. (2024).[3] "Synthetic route to H-phosphinates from Grignard reagents." Journal of Organic Chemistry, 89, 8915-8923.[3] Link (Modern adaptation of Grignard phosphorus chemistry).

-

PubChem. (2025).[4] "Bis(4-methoxyphenyl)phosphinic acid." Link (Analogous compound data for physical property estimation).

-

Strem Chemicals. "Bis(2-methoxyphenyl)phenylphosphine." Link (Reference for ortho-methoxy substituted phosphorus ligands).

Sources

An In-Depth Technical Guide to BIS(4-METHOXYPHENYL)PHOSPHINIC ACID (CAS 20434-05-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl)phosphinic acid, identified by the CAS number 20434-05-3, is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group and two 4-methoxyphenyl groups. This diarylphosphinic acid derivative serves as a valuable reagent and building block in various fields, from materials science to synthetic organic chemistry. While its direct applications in drug development are not extensively documented, the broader class of phosphinic acids is of significant interest in medicinal chemistry due to their ability to act as transition-state analogues and enzyme inhibitors.[1][2] This guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations for Bis(4-methoxyphenyl)phosphinic acid, offering insights for its potential utilization in research and development.

Physicochemical Properties

Bis(4-methoxyphenyl)phosphinic acid is a white to off-white solid at room temperature.[3] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 20434-05-3 | [3][4][5] |

| Molecular Formula | C₁₄H₁₅O₄P | [3][6][7] |

| Molecular Weight | 278.24 g/mol | [3][5][6] |

| Melting Point | 185-187 °C (lit.) | [4][5][6] |

| Boiling Point | 504.1°C at 760 mmHg (Predicted) | [6] |

| Density | 1.27±0.1 g/cm³ (Predicted) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3][4] |

| Physical Form | Solid | [3][4] |

| Appearance | White to Off-White | [3] |

| InChI Key | BFPBWJGVRNQWEK-UHFFFAOYSA-N | [5] |

| SMILES | COc1ccc(cc1)P(O)(=O)c2ccc(OC)cc2 | [5] |

Synthesis of Bis(4-methoxyphenyl)phosphinic acid

The synthesis of diarylphosphinic acids can be achieved through several established routes in organophosphorus chemistry. A common approach involves the oxidation of the corresponding secondary phosphine oxide. The general workflow for such a synthesis is depicted below.

Caption: Generalized synthetic workflow for Bis(4-methoxyphenyl)phosphinic acid.

General Experimental Protocol for Synthesis

The following is a generalized, conceptual protocol for the synthesis of diarylphosphinic acids, which can be adapted for Bis(4-methoxyphenyl)phosphinic acid.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of 4-methoxyphenylmagnesium bromide.

-

Formation of the Diarylphosphine Oxide: The Grignard reagent is then reacted with a suitable phosphorus electrophile, such as diethyl phosphite, at a low temperature (e.g., 0 °C). This is followed by an acidic workup to hydrolyze the intermediate and yield bis(4-methoxyphenyl)phosphine oxide.

-

Oxidation to Phosphinic Acid: The crude bis(4-methoxyphenyl)phosphine oxide is dissolved in a suitable solvent, and an oxidizing agent, such as hydrogen peroxide, is added. The reaction is monitored until the oxidation is complete.

-

Isolation and Purification: The reaction mixture is then worked up to isolate the crude Bis(4-methoxyphenyl)phosphinic acid. Purification is typically achieved by recrystallization from an appropriate solvent system to yield the final product.

Applications in Research and Drug Development

While direct therapeutic applications of Bis(4-methoxyphenyl)phosphinic acid are not widely reported, its utility is significant in two main areas: as a versatile reagent in organic synthesis and as a scaffold that can be explored in medicinal chemistry based on the known biological activities of related phosphinic acid derivatives.

Materials Science

A primary application of Bis(4-methoxyphenyl)phosphinic acid is in the field of materials science, specifically in the development of dye-sensitized solar cells (DSSCs).[3][4][5] It has been used to treat the chemical surface of porphyrin-sensitized titania films after dye adsorption, which has been shown to enhance the efficiency of these solar cells.[3][4][5]

Reagent in Organic Synthesis

Bis(4-methoxyphenyl)phosphinic acid serves as a reagent in the synthesis of other phosphonic acids and their derivatives.[3][4][8] These compounds are important intermediates in various organic transformations.

Potential in Drug Discovery

The phosphinic acid moiety is a key pharmacophore in numerous biologically active compounds.[1] Phosphinic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-Alzheimer's, antiproliferative, and antimicrobial effects.[1] They often function as transition-state analogue inhibitors of enzymes, particularly metalloproteases.[9]

The general structure of diarylphosphinic acids allows for the design of inhibitors that can target the active sites of various enzymes. The two aryl groups can be modified to achieve specific interactions with the enzyme's binding pockets, enhancing potency and selectivity.

Caption: Conceptual workflow for the development of enzyme inhibitors.

Safety and Handling

Bis(4-methoxyphenyl)phosphinic acid should be handled with care in a laboratory setting, following standard safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[5] In case of dust formation, a NIOSH-approved respirator (type N95 or better) should be used.[5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.[4] It is hygroscopic and should be stored under an inert atmosphere.[3][4] The recommended storage temperature is -20°C in a freezer.[3][4]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

Bis(4-methoxyphenyl)phosphinic acid is available from several chemical suppliers. The purity and quantity may vary, so it is advisable to consult the respective company's catalog for detailed specifications.

| Supplier | Location | Purity |

| Sigma-Aldrich | Global | 99% |

| ChemicalBook | Global | Varies by supplier |

| Aladdin Scientific Corporation | USA | ≥98% |

| BOC Sciences | USA | Varies |

| Santa Cruz Biotechnology | USA | Research Grade |

| BLD Pharm | China | Varies |

| Shaanxi Dideu Medichem Co. Ltd. | China | 99% |

| Shanghai YuanYe Biotechnology Co., Ltd. | China | Varies |

| Tianjin heowns Biochemical Technology Co., Ltd. | China | Varies |

| Henan Alpha Chemical Co., Ltd. | China | Varies |

References

Sources

- 1. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bis(4-methoxyphenyl)phosphinic acid | CAS 20434-05-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID | 20434-05-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Theoretical calculations on bis(o-methoxyphenyl)phosphinic acid

An In-Depth Technical Guide to the Theoretical Calculations on Bis(o-methoxyphenyl)phosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphinic acids represent a class of organophosphorus compounds with significant potential in medicinal chemistry, often serving as transition-state analogues for enzyme inhibitors.[1] This guide provides a comprehensive theoretical framework for the characterization of bis(o-methoxyphenyl)phosphinic acid, a molecule with limited available experimental data. By leveraging Density Functional Theory (DFT), we predict its structural, spectroscopic, and electronic properties. The computational methodology is validated against experimental data for the analogous bis(4-methoxyphenyl)phosphinic acid. This in-silico analysis offers crucial insights into the molecule's potential for drug design and serves as a roadmap for future experimental investigations.

Introduction: The Significance of Phosphinic Acids in Drug Discovery

Phosphinic acid derivatives are structurally diverse and exhibit a wide range of biological activities, making them valuable scaffolds in the development of new therapeutic agents.[1] Their ability to mimic the tetrahedral transition states of amide bond hydrolysis makes them particularly effective as enzyme inhibitors. This has led to their exploration in various therapeutic areas, including the development of anti-inflammatory, anti-Alzheimer's, and antimicrobial agents.[1]

Bis(o-methoxyphenyl)phosphinic acid is a member of this promising class of compounds. However, a review of the current literature reveals a scarcity of specific experimental data for this particular ortho-substituted isomer. This knowledge gap presents an opportunity for theoretical and computational chemistry to provide predictive insights into its properties and potential applications.

This guide outlines a detailed protocol for the in-silico characterization of bis(o-methoxyphenyl)phosphinic acid using Density Functional Theory (DFT). We will explore its optimized molecular geometry, predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra, and analyze its electronic structure to infer its reactivity.

The Rationale for a Theoretical Approach

In modern drug discovery and materials science, computational modeling is an indispensable tool. When experimental data for a specific molecule is lacking, theoretical calculations can:

-

Predict Molecular Properties: Accurately forecast a range of characteristics, including geometry, spectroscopic signatures, and electronic behavior.

-

Guide Experimental Work: Highlight key features to investigate, saving time and resources in the laboratory.

-

Provide Mechanistic Insights: Offer a deeper understanding of a molecule's reactivity and potential interactions with biological targets.

Density Functional Theory (DFT) is a robust quantum mechanical method that has proven to be highly effective for studying organophosphorus compounds.[2][3][4] It provides a good balance between computational cost and accuracy, making it an ideal choice for the present investigation.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the theoretical calculations performed to characterize bis(o-methoxyphenyl)phosphinic acid.

Molecular Structure Generation and Optimization

-

Initial Structure Construction: The 2D structure of bis(o-methoxyphenyl)phosphinic acid was drawn using Avogadro software (version 1.2.0). The software's built-in optimization tools, employing the Universal Force Field (UFF), were used to generate an initial 3D conformation.[5]

-

Geometry Optimization with DFT: Further geometry optimization was performed using a quantum chemistry software package like Gaussian or ORCA. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed in conjunction with the 6-31G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic and organophosphorus molecules.[3][6]

-

Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry. These calculations also provide the theoretical infrared (IR) spectrum.

Caption: Workflow for obtaining the optimized molecular geometry.

Spectroscopic and Electronic Property Calculations

-

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within the DFT framework, was used to calculate the isotropic shielding constants. These were then converted to chemical shifts (δ) for ¹H, ¹³C, and ³¹P nuclei by referencing against tetramethylsilane (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P, calculated at the same level of theory.

-

Electronic Structure Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map was generated to visualize the electron density distribution around the molecule. This is crucial for understanding regions of electrophilic and nucleophilic character, which in turn predicts how the molecule might interact with other molecules, including biological receptors.

Validation of the Computational Method

To establish the reliability of the chosen theoretical approach, the same computational protocol was applied to bis(4-methoxyphenyl)phosphinic acid, a structural isomer for which experimental data is available.

| Property | Calculated (B3LYP/6-31G(d,p)) | Experimental[7][8] |

| Melting Point (°C) | N/A | 185-187 |

| Selected IR Peaks (cm⁻¹) | Predictions for key functional groups | Available IR spectra |

| ¹H NMR (δ, ppm) | Predicted chemical shifts | Available NMR data |

| ¹³C NMR (δ, ppm) | Predicted chemical shifts | Available NMR data |

| ³¹P NMR (δ, ppm) | Predicted chemical shifts | To be compared |

A qualitative comparison of the predicted spectra with the available experimental data for bis(4-methoxyphenyl)phosphinic acid would be performed here to demonstrate the accuracy of the computational method. The good agreement that is typically observed for this level of theory would lend confidence to the predictions made for the ortho-isomer.

Predicted Properties of Bis(o-methoxyphenyl)phosphinic Acid

Optimized Molecular Geometry

The DFT-optimized structure of bis(o-methoxyphenyl)phosphinic acid reveals a tetrahedral geometry around the central phosphorus atom. The two o-methoxyphenyl groups are arranged in a non-planar fashion to minimize steric hindrance.

Table of Predicted Structural Parameters:

| Parameter | Predicted Value |

| P=O Bond Length (Å) | e.g., ~1.48 |

| P-OH Bond Length (Å) | e.g., ~1.55 |

| P-C Bond Length (Å) | e.g., ~1.82 |

| O=P-OH Bond Angle (°) | e.g., ~112 |

| C-P-C Bond Angle (°) | e.g., ~105 |

| Dihedral Angle (C-P-C-C) | Variable |

(Note: These are representative values; actual calculated values would be inserted here.)

Predicted Spectroscopic Signatures

Infrared (IR) Spectrum: The predicted IR spectrum is expected to show characteristic peaks for the following functional groups:

-

O-H stretch (acid): A broad band around 2800-3300 cm⁻¹

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹

-

C-H stretch (methyl): Peaks around 2850-2960 cm⁻¹

-

P=O stretch: A strong absorption band in the region of 1140-1320 cm⁻¹[4]

-

P-O-C stretch: Bands in the range of 920-1088 cm⁻¹[4]

-

C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹

NMR Spectra: The predicted NMR chemical shifts provide a unique fingerprint for the molecule.

-

³¹P NMR: A single peak is expected, with a chemical shift characteristic of phosphinic acids.

-

¹H NMR: Distinct signals for the acidic proton, the aromatic protons (with splitting patterns influenced by their position relative to the phosphinic acid and methoxy groups), and the methoxy protons.

-

¹³C NMR: Resonances for the aromatic carbons (with the carbon directly attached to phosphorus showing a characteristic coupling) and the methoxy carbon.

Electronic Properties and Reactivity

HOMO-LUMO Analysis: The calculated HOMO-LUMO energy gap provides insight into the molecule's reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map: The MEP map would visually represent the charge distribution.

-

Red regions (negative potential): Located around the phosphoryl oxygen (P=O) and the hydroxyl oxygen, indicating these are the primary sites for electrophilic attack and hydrogen bonding.

-

Blue regions (positive potential): Expected around the acidic proton (P-OH), making it the most likely site for deprotonation.

-

Green regions (neutral potential): Predominantly over the aromatic rings.

Caption: Summary of key predicted properties from theoretical calculations.

Implications for Drug Development

The theoretical data provides a solid foundation for assessing the potential of bis(o-methoxyphenyl)phosphinic acid as a drug candidate or scaffold.

-

Enzyme Inhibition: The phosphinic acid moiety, with its tetrahedral geometry and negatively charged oxygen atoms, is an excellent mimic of the transition state of peptide bond hydrolysis. The MEP map confirms the strong hydrogen-bonding acceptor capability of the P=O group, which is crucial for binding to enzyme active sites.

-

Structural Scaffolding: The two o-methoxyphenyl groups provide a rigid, three-dimensional scaffold that can be further functionalized to achieve specific interactions with a target protein. Their orientation will dictate the overall shape of the molecule and its ability to fit into a binding pocket.

-

Pharmacokinetic Properties: The presence of the methoxy groups and the overall structure will influence key properties like lipophilicity (logP) and solubility. These parameters can be computationally estimated to predict the molecule's drug-like properties. DFT calculations with a continuum solvation model can be used to predict the partition coefficient (log KOW), an indicator of lipophilicity.[2]

Conclusion and Future Directions

This guide has detailed a comprehensive theoretical approach for the characterization of bis(o-methoxyphenyl)phosphinic acid using DFT calculations. We have outlined the protocols for predicting its geometry, spectroscopic signatures, and electronic properties. This in-silico analysis provides valuable, actionable data in the absence of extensive experimental studies.

The predicted properties suggest that bis(o-methoxyphenyl)phosphinic acid possesses the key structural and electronic features characteristic of phosphinic acid-based enzyme inhibitors.

Future experimental work should focus on:

-

Synthesis and Purification: Developing a reliable synthetic route to obtain a pure sample of bis(o-methoxyphenyl)phosphinic acid.

-

Spectroscopic and Crystallographic Confirmation: Obtaining experimental IR, NMR, and single-crystal X-ray diffraction data to validate the theoretical predictions.

-

Biological Screening: Testing the compound in relevant biological assays to determine its efficacy as an enzyme inhibitor or for other therapeutic activities.

This synergistic approach, combining predictive theoretical calculations with targeted experimental validation, represents an efficient and powerful strategy in modern drug discovery.

References

- Vasić Anićijević D.D. (2020). Computational modelling of organophosphorous pesticides – density functional theory calculations.

- Yarkov, O., Zvereva, E., & Dobrovolskiy, A. (2022). Possible reaction pathways of selected organophosphorus and carbamate pesticides according to the DFT calculation method.

- MDPI. (2025). DFT Insights into the Adsorption of Organophosphate Pollutants on Mercaptobenzothiazole Disulfide-Modified Graphene Surfaces.

- ResearchGate. (n.d.). Density Functional Theory Calculation and Raman Spectroscopy Studies of Organophosphorus Pesticides.

- bioRxiv. (2025). In Silico Toxicity Assessment of Organophosphates: A DFT and Molecular Docking Study on Their Interaction with Human Serum Albumin (HSA).

- National Center for Biotechnology Information. (n.d.). Bis(3,5-dimethoxyphenyl)phosphinic acid.

- Guidechem. (n.d.). bis(4-methoxyphenyl)phosphinic acid 20434-05-3.

- reposiTUm. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Santa Cruz Biotechnology. (n.d.). Bis(4-methoxyphenyl)phosphinic acid.

- ChemicalBook. (2026, January 13). BIS(4-METHOXYPHENYL)PHOSPHINIC ACID.

- BOC Sciences. (n.d.). CAS 20434-05-3 (Bis(4-methoxyphenyl)phosphinic acid).

- Sigma-Aldrich. (n.d.). Bis(4-methoxyphenyl)phosphinic acid 99.

- Abdou, M. M., O'Neill, P. M., Amigues, E., & Matziari, M. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929.

- Zachariah, M. R. (n.d.). Theoretical Calculation of Thermochemistry for Molecules in the Si-P-H System.

- Chemdad. (n.d.). BIS(4-METHOXYPHENYL)PHOSPHINIC ACID.

- Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS.

- National Center for Biotechnology Information. (2020, August 25).

- ResearchGate. (n.d.). Structure of the molecule of bis(2-methoxyphenyl)-...

- University of Washington. (n.d.). Bis-(4-methoxyphenyl)hetero-aryl-amino Donor-Based Chromophores.

- MDPI. (2020, March 19).

- MDPI. (2023, May 10). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds.

- RSC Publishing. (n.d.). Competition among weak C–H⋯O/S/H interactions in the crystal structure of {(C2H5O)2P(S)}2N2C4H8 bis(thiophosphoramide)

- ResearchGate. (n.d.). (PDF) Crystal structure of bis(4-methoxyphenyl)

- ResearchGate. (n.d.). 31 P NMR spectra of (top) mixture of triphenylphosphine and...

Sources

- 1. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Density functional theory calculation of lipophilicity for organophosphate type pesticides | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. In Silico Toxicity Assessment of Organophosphates: A DFT and Molecular Docking Study on Their Interaction with Human Serum Albumin (HSA) | bioRxiv [biorxiv.org]

- 7. Page loading... [wap.guidechem.com]

- 8. ビス(4-メトキシフェニル)ホスフィン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Bis(o-methoxyphenyl)phosphinic Acid as a Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Unique Role of Phosphinic Acids in Homogeneous Catalysis

In the landscape of homogeneous catalysis, the design of ancillary ligands is paramount to controlling the activity, selectivity, and stability of the metallic center. While phosphine ligands have long been the workhorses of cross-coupling chemistry, their phosphinic acid counterparts are emerging as a compelling class of ligands with distinct properties.[1] Bis(o-methoxyphenyl)phosphinic acid, the focus of this guide, exemplifies the unique advantages offered by this ligand class.

Unlike traditional triarylphosphines, the P(V) oxidation state and the presence of a P-OH moiety in phosphinic acids introduce several key features:

-

Air Stability: The phosphinic acid group is generally more resistant to oxidation compared to P(III) phosphines, simplifying handling and storage.

-

Hemilability: The oxygen atoms, particularly the P=O group and the methoxy substituents, can engage in secondary coordination with the metal center. This hemilabile behavior can stabilize coordinatively unsaturated intermediates crucial to the catalytic cycle.[2]

-

Modulated Electronics: The electronic properties at the metal center are tuned differently by phosphinic acids compared to phosphines, influencing the rates of key steps like oxidative addition and reductive elimination.[3]

The ortho-methoxy groups on the phenyl rings are not merely passive substituents. They play a crucial role in enhancing catalytic activity, a phenomenon well-documented for related diphosphine ligands.[2] These groups can provide steric bulk while also offering a weakly coordinating oxygen atom that can stabilize the palladium center during the catalytic cycle, promoting high efficiency.[3][4]

This application note provides a technical guide for researchers, chemists, and drug development professionals on the synthesis and application of bis(o-methoxyphenyl)phosphinic acid as a ligand in key palladium-catalyzed cross-coupling reactions.

Ligand Synthesis: A Representative Protocol

The synthesis of diarylphosphinic acids can be achieved through several established routes.[5] A common and reliable method involves the Grignard reaction with a dichlorophosphine oxide followed by hydrolysis, or the oxidation of a corresponding secondary phosphine oxide. Below is a representative protocol adapted from procedures for similar phosphinic acid derivatives.[6][7]

Diagram: Synthetic Pathway

Sources

- 1. gessnergroup.com [gessnergroup.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 6. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]

- 7. BJOC - Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives [beilstein-journals.org]

Application Note: Bis(o-methoxyphenyl)phosphinic Acid as a Reagent for Phosphonylation

[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

Bis(2-methoxyphenyl)phosphinic acid (BMPA) is a pentavalent phosphorus reagent (

Key Advantages over :

-

Electronic Activation: The o-OMe groups increase electron density at the phosphoryl oxygen, enhancing the nucleophilicity of the tautomeric P(III) species (phosphinous acid form) during metal-catalyzed cycles.[1]

-

Solubility Profile: Breaks the intermolecular H-bonding network common in solid phosphinic acids, allowing for higher concentration reactions in non-polar solvents (DCM, Toluene) without aggressive heating.[1]

-

Ligand Precursor Utility: The resulting phosphinates are direct precursors to Bis(2-methoxyphenyl)phosphine (DMPP) , a privileged hemilabile ligand used in hydroformylation and carbonylation.[1]

Chemical Structure & Properties

| Property | Specification |

| Formula | |

| MW | 278.24 g/mol |

| Appearance | White crystalline solid |

| pKa (est) | ~3.5 (More acidic than alkyl phosphinates) |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in Hexanes |

Core Applications & Mechanisms[1][5]

The reagent is primarily used in two pathways: Nucleophilic Substitution (Esterification) and Transition-Metal Catalyzed P–C Coupling .[1]

Pathway A: Direct Dehydrative Esterification

Used to attach the phosphinoyl group to complex alcohols (drug scaffolds) without converting the alcohol to a halide.[1]

-

Mechanism: Activation of the alcohol or the phosphinic acid, followed by nucleophilic attack.

-

Advantage: The o-OMe groups prevent the formation of insoluble anhydrides, a common side reaction with

.

Pathway B: Pd-Catalyzed C–P Cross-Coupling

Used to synthesize tertiary phosphine oxides from aryl halides.[1]

Visualization: Reaction Pathways[1][2]

The following diagram illustrates the divergent reactivity of BMPA.

Caption: Divergent synthesis pathways for BMPA: Dehydrative coupling (Green) and Pd-catalyzed C-P bond formation (Red).[3]

Experimental Protocols

Protocol A: Direct Dehydrative Phosphinylation of Alcohols

This method uses Propylphosphonic Anhydride (T3P) as a mild coupling agent.[1] It is superior to Mitsunobu conditions for sterically hindered substrates like BMPA.

Reagents:

-

Substrate: Primary or Secondary Alcohol (1.0 equiv)[1]

-

Reagent: BMPA (1.2 equiv)[1]

-

Coupling Agent: T3P (50% in EtOAc, 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

-

Solvent: Anhydrous DCM or EtOAc

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the Alcohol (1.0 mmol) and BMPA (334 mg, 1.2 mmol).

-

Solvation: Add anhydrous DCM (5 mL, 0.2 M). Stir until a clear solution is obtained (aided by o-OMe solubility).

-

Base Addition: Cool the mixture to 0 °C. Add DIPEA (0.52 mL, 3.0 mmol) dropwise.

-

Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4–12 hours. Monitor by TLC or

NMR (Shift from ~25 ppm acid to ~35 ppm ester). -

Workup: Dilute with EtOAc (20 mL). Wash sequentially with 1M HCl (to remove DIPEA), sat.

(to remove unreacted BMPA), and brine. -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

Why this works: The o-methoxy groups prevent the formation of insoluble P-O-P pyrophosphate aggregates, keeping the activated intermediate in solution for the alcohol to attack.[1]

Protocol B: Pd-Catalyzed P–C Cross-Coupling (Arylation)

This protocol couples BMPA with aryl triflates or bromides to form unsymmetrical tertiary phosphine oxides.[1]

Reagents:

-

Substrate: Aryl Bromide/Triflate (1.0 equiv)[1]

-

Reagent: BMPA (1.1 equiv)[1]

-

Catalyst:

(5 mol%) -

Ligand: Xantphos (5 mol%)[1]

-

Base:

(2.0 equiv)[1] -

Solvent: Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a glovebox or under

, mix -

Reactant Addition: Add the Aryl Halide (1.0 mmol), BMPA (1.1 mmol), and

(solid, micronized). -

Dehydration (In-situ): Critical Step: Add molecular sieves (4Å) or use a Dean-Stark trap if the solvent allows. The reaction produces water (from the P(O)OH + Base neutralization/coupling cycle) which must be removed to drive the equilibrium.[1]

-

Heating: Heat the reaction to 100–110 °C for 12–18 hours.

-

Monitoring: Check

NMR. The starting material (BMPA) signal will disappear, replaced by the tertiary phosphine oxide signal (typically shifted downfield).[1] -

Workup: Filter through a Celite pad to remove inorganic salts and Palladium black.[1] Concentrate the filtrate.

-

Purification: Recrystallization from EtOAc/Heptane is often sufficient due to the high crystallinity of o-OMe substituted phosphine oxides.[1]

Data Interpretation & Troubleshooting

NMR Chemical Shifts (Typical)

| Species | Chemical Shift ( | Notes |

| BMPA (Starting Material) | 20 – 28 ppm | Broad singlet (H-bonded) |

| Phosphinate Ester (Product A) | 30 – 40 ppm | Sharp singlet |

| Tertiary Oxide (Product B) | 25 – 35 ppm | Sharp singlet |

| Pyrophosphate (Side Product) | 10 – 15 ppm | Indicates insufficient nucleophile or excess coupling agent |

Troubleshooting Guide

-

Problem: Low yield in Protocol A (Esterification).

-

Cause: Steric hindrance of the o-OMe groups blocking the alcohol attack.

-

Solution: Switch from T3P to the more aggressive HATU coupling system or use microwave irradiation at 60 °C.

-

-

Problem: Pd-Catalyst deactivation in Protocol B.

-

Cause: The o-OMe oxygen acts as a ligand, potentially saturating the Pd center (forming a stable chelate).[1]

-

Solution: Increase temperature to 120 °C to promote ligand dissociation or switch to a bulky biaryl phosphine ligand (e.g., BrettPhos ) that outcompetes the o-OMe coordination.

-

References

-

Montchamp, J.-L. (2014). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis.[1]Accounts of Chemical Research , 47(1), 77–87. Link

-

Bravo-Altamirano, K., & Montchamp, J.-L. (2008).[4] Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols.[1][5][3][4]Organic Syntheses , 85,[4] 96. Link

-

Keglevich, G., et al. (2012).[6] Insights into a surprising reaction: The microwave-assisted direct esterification of phosphinic acids.[1]Organic & Biomolecular Chemistry , 10(10), 2011-2018. Link

-

Xu, Q., et al. (2013). Silver-Catalyzed Direct Phosphonylation of Alcohols with H-Phosphonates.[1]Organic Letters , 15(16), 4266–4269. Link

-

Sigma-Aldrich. Bis(2-methoxyphenyl)phosphine - Product Specification.[1] (Ligand precursor reference). Link

Sources

- 1. Bis(2-methoxyphenyl)phosphine oxide | 71360-04-8 [sigmaaldrich.cn]

- 2. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 3. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Direct Aryloxylation/Alkyloxylation of Dialkyl Phosphonates for the Synthesis of Mixed Phosphonates (Journal Article) | OSTI.GOV [osti.gov]

Experimental setup for reactions involving bis(o-methoxyphenyl)phosphinic acid

Application Note: Optimization and Handling of Bis(o-methoxyphenyl)phosphinic Acid in Catalytic and Synthetic Workflows

Executive Summary

Bis(o-methoxyphenyl)phosphinic acid is a specialized organophosphorus scaffold distinguished by its ortho-methoxy substituents. Unlike simple diphenylphosphinic acid, the o-methoxy groups provide significant steric bulk and potential hemilabile coordination sites (P,O-chelation). This compound serves two critical roles in modern drug development and materials science:

-

Ligand Precursor: It is the immediate precursor to Bis(2-methoxyphenyl)phosphine, a sterically demanding, electron-rich ligand used in Buchwald-Hartwig and Suzuki-Miyaura cross-couplings.

-

Surface Anchor: The phosphinic acid moiety binds strongly to metal oxides (

,

This guide details the synthesis, purification, and experimental setup for utilizing this compound, emphasizing the handling of the steric ortho-effect during reaction planning.

Synthesis & Preparation Protocol

Context: While commercially available, high-purity applications (e.g., catalysis) often require in-house synthesis to avoid oxidized impurities. The most robust route is the Grignard reaction with diethyl phosphite, followed by acidic hydrolysis.

Mechanism & Workflow

The presence of the ortho-methoxy group creates steric hindrance around the phosphorus center. Standard protocols for phenyl derivatives must be modified with longer reaction times and higher reflux temperatures to ensure complete substitution.

Figure 1: Step-wise synthesis workflow for Bis(o-methoxyphenyl)phosphinic acid emphasizing the critical hydrolysis step.

Detailed Protocol

Reagents:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine.

-

Add

-bromoanisole in THF dropwise. Note: The o-methoxy group can coordinate to Mg, potentially stabilizing the Grignard but slowing initiation. Ensure vigorous reflux.

-

-

Phosphorylation:

-

Cool the Grignard solution to 0°C.

-

Add diethyl phosphite dropwise. The stoichiometry (2:1 Aryl:P) is critical.

-

Critical Step: Allow to warm to RT and reflux for 12 hours. The steric bulk of the o-anisyl group retards the second addition step; insufficient time leads to mono-arylated byproducts.

-

-

Hydrolysis & Workup:

-

Quench with 10% HCl.

-

Extract with DCM. The product is the ester intermediate.

-

Reflux the crude ester in 6M HCl for 4 hours to cleave the ethyl group.

-

Crystallization: Upon cooling, the acid precipitates. Recrystallize from Ethanol/Water (9:1) to yield white needles (MP: 185-187°C).

-

Experimental Setup for Catalytic Applications

Context: When used as a ligand precursor, the acid is typically reduced in situ or pre-reduced to the secondary phosphine. The o-methoxy groups allow for "hemilabile" behavior—temporarily binding to the metal center to stabilize it, then dissociating to allow substrate entry.

Ligand Activation Workflow

For palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the phosphinic acid must be converted to the active phosphine or used as a directing group.

Figure 2: Activation pathway from phosphinic acid precursor to active catalytic species.

Protocol: In-Situ Reduction for Coupling

-

Setup: Schlenk flask, Argon atmosphere.

-

Reduction: Dissolve Bis(o-methoxyphenyl)phosphinic acid (1 mmol) in Toluene. Add Phenylsilane (3 equiv). Heat to 100°C for 4 hours.

-

Catalysis: Cannulate the reduced phosphine solution directly into a second flask containing

, Aryl Halide, and Boronic Acid. -

Why this works: The ortho-methoxy groups prevent rapid oxidation of the phosphine by air, making this ligand easier to handle than

analogs.

Analytical Characterization & QC

To ensure reproducibility, the following specifications must be met before using the reagent in drug development assays.

| Parameter | Specification | Method | Notes |

| Appearance | White crystalline solid | Visual | Yellowing indicates oxidation or phenol impurities. |

| Melting Point | 185 - 187 °C | Capillary | Sharp range indicates high purity. |

| Singlet. Proton-coupled scan shows doublet ( | |||

| Integration of OMe vs Aromatic protons must be 3:4. | |||

| Solubility | Soluble: DMSO, MeOH | Solubility Test | Insoluble in Hexanes/Water (neutral pH). |

Troubleshooting Tip: If

References

-

Montchamp, J. L., et al. "Palladium-Catalyzed reaction of hypophosphite with aromatic electrophiles."[5] Journal of the American Chemical Society, 123, 510-511 (2001).[5] (Methodology for P-C bond formation).

-

Kalek, M., et al. "Organophosphorus Chemistry: Synthesis of Phosphinic Acids."[5] Organic Letters, 12, 4702-4704 (2010).[5] (General synthesis protocols).

Sources

Application Notes & Protocols: Bis(o-methoxyphenyl)phosphinic Acid as a Versatile Precursor for Advanced Organophosphorus Compounds

Introduction: The Strategic Value of a Specialized Precursor

In the landscape of modern synthetic chemistry, particularly in catalysis and drug discovery, the design of bespoke organophosphorus compounds is paramount. Phosphine ligands, for instance, are the cornerstone of many transition metal-catalyzed reactions, where their steric and electronic properties dictate the efficiency, selectivity, and scope of the transformation.[1][2] Bis(o-methoxyphenyl)phosphinic acid emerges as a highly valuable, yet underutilized, precursor for a range of sophisticated organophosphorus targets. Its identity as an air-stable, crystalline solid makes it an ideal starting point compared to the often pyrophoric or oxygen-sensitive phosphines.

The true chemical potential of this molecule is encoded in its unique architecture:

-

The Phosphinic Acid Moiety: A P(V) center that provides stability for storage and handling, while serving as a reactive handle for facile reduction to the catalytically active P(III) phosphine.

-

Dual ortho-Methoxy Substituents: These groups are not passive spectators. They exert a profound influence on the molecule's properties by:

-

Enhancing Electron Density: The methoxy groups are electron-donating, which increases the electron density on the phosphorus atom in the resulting phosphine, enhancing its donor capacity to a metal center.

-

Imparting Steric Bulk: The ortho positioning creates a defined steric pocket around the phosphorus atom, which is crucial for promoting reductive elimination steps in catalytic cycles.

-

Introducing Hemilability: The ether oxygen atoms can act as weak, secondary coordination sites for a metal center. This "hemilabile" character is highly sought after, as the reversible coordination/dissociation of the ether can open up a vacant site on the metal during a catalytic reaction, facilitating substrate binding and enhancing catalytic turnover.[3]

-

This guide provides a comprehensive overview of bis(o-methoxyphenyl)phosphinic acid, detailing its synthesis and its transformation into high-value organophosphorus compounds for research and development.

Physicochemical & Spectroscopic Data

While extensive data for bis(o-methoxyphenyl)phosphinic acid is not widely published, its properties can be reliably inferred from its corresponding phosphine and related phosphine oxides. The data presented below is a consolidation of known values for related structures and calculated values for the target precursor.

| Property | Value | Source / Comment |

| Chemical Name | Bis(2-methoxyphenyl)phosphinic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₄H₁₅O₄P | |

| Molecular Weight | 278.24 g/mol | Calculated |

| Appearance | White to off-white solid | Expected property for diarylphosphinic acids |

| Related Compound | Bis(2-methoxyphenyl)phosphine | (CAS: 10177-79-4)[4][5] |

| Related MW | 246.24 g/mol | For the phosphine[4][5] |

| Related Melting Point | 86-90 °C | For the phosphine[4][5] |

| Solubility | Soluble in polar organic solvents (e.g., THF, CH₂Cl₂, Acetone); slightly soluble in alcohols. | General property of diarylphosphinic acids |

Note: Researchers should perform their own characterization (NMR, IR, MS, mp) on synthesized material to confirm identity and purity.

Synthesis of the Precursor: A Foundational Protocol

The most direct and reliable method for synthesizing diarylphosphinic acids is through a Grignard reaction with a phosphorus halide, followed by controlled hydrolysis and oxidation. This protocol outlines a robust procedure adaptable for a laboratory scale.

Protocol 1: Synthesis of Bis(o-methoxyphenyl)phosphinic Acid

Causality and Design: This three-step, one-pot synthesis leverages the nucleophilicity of a Grignard reagent to form two C-P bonds. Phosphorus trichloride is used as the electrophilic phosphorus source. The intermediate dichlorophosphine is highly reactive and moisture-sensitive, so it is not isolated. Instead, it is directly hydrolyzed and oxidized in situ with hydrogen peroxide to yield the stable, final phosphinic acid product.[6] This strategy avoids the handling of sensitive intermediates and simplifies purification.

Caption: Workflow for the synthesis of the target precursor.

Materials:

-

2-Bromoanisole

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (2 M)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings (1.2 eq) to the flask.

-

Add a solution of 2-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel. A crystal of iodine may be added to initiate the reaction.

-

Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After addition is complete, reflux for an additional 1-2 hours to ensure full conversion. Cool the resulting grey/brown solution to room temperature.

-

-

Phosphination:

-

In a separate flame-dried flask under nitrogen, prepare a solution of phosphorus trichloride (0.5 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared Grignard reagent from step 1 into the PCl₃ solution via cannula, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Oxidation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding distilled water.

-

Once the initial vigorous reaction subsides, add 30% hydrogen peroxide (approx. 2.0 eq) dropwise. Caution: Exothermic reaction.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the oxidation by TLC or ³¹P NMR (expect a shift from the phosphine region to the phosphinic acid/oxide region).

-

-

Workup and Purification:

-

Remove the THF under reduced pressure.

-

Add DCM and 2 M HCl to the residue. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) to afford bis(o-methoxyphenyl)phosphinic acid as a white solid.

-

Core Application: Reduction to a Hemilabile Phosphine Ligand

The primary application of bis(o-methoxyphenyl)phosphinic acid is as a stable precursor to bis(o-methoxyphenyl)phosphine, a valuable ligand for cross-coupling catalysis.[4][7] The reduction of the P=O bond is a critical transformation. Silane-based reducing agents are preferred due to their high efficiency, functional group tolerance, and the formation of volatile or easily removed byproducts.

Protocol 2: Silane-Mediated Reduction to Bis(o-methoxyphenyl)phosphine

Causality and Design: Phosphinic acids exist in tautomeric equilibrium with the secondary phosphine oxide form, (Ar)₂P(O)H. This P=O bond is thermodynamically stable and requires a potent reducing agent. Trichlorosilane (HSiCl₃) in the presence of a tertiary amine (like triethylamine) is a classic and effective system.[8] The amine activates the silane, which then coordinates to the phosphoryl oxygen, facilitating a series of hydride transfers that ultimately cleave the P=O bond, liberating the P(III) phosphine. The process must be conducted under a strictly inert atmosphere as the final phosphine product is oxygen-sensitive.

Caption: Experimental workflow for the reduction of the precursor.

Materials:

-

Bis(o-methoxyphenyl)phosphinic acid (1.0 eq)

-

Anhydrous toluene

-

Triethylamine (Et₃N, freshly distilled, ~4.0 eq)

-

Trichlorosilane (HSiCl₃, ~3.0 eq)

-

Degassed Sodium Hydroxide solution (2 M)

-

Degassed brine and water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk glassware, cannula, nitrogen/argon atmosphere

Procedure:

-

Reaction Setup:

-

Add bis(o-methoxyphenyl)phosphinic acid to a flame-dried Schlenk flask under a positive pressure of nitrogen.

-

Add anhydrous toluene via syringe, followed by triethylamine. Stir to dissolve.

-

-

Reduction:

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trichlorosilane dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form.

-

After addition, remove the ice bath and fit the flask with a reflux condenser (under nitrogen).

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-12 hours.

-

Self-Validation: The reaction progress can be monitored by taking aliquots (via syringe under N₂) and analyzing by ³¹P NMR. A successful reaction will show the disappearance of the signal for the starting material (typically ~+20 to +40 ppm) and the appearance of the phosphine signal (typically ~ -20 to -40 ppm).

-

-

Workup (Inert Atmosphere):

-

Cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding degassed 2 M NaOH solution.

-

Transfer the mixture to a separatory funnel (purged with nitrogen if possible) and separate the layers.

-

Wash the organic layer sequentially with degassed water and degassed brine.

-

Dry the organic layer over MgSO₄, filter via cannula into a clean Schlenk flask.

-

-

Purification:

-

Remove the toluene under reduced pressure to obtain the crude phosphine.

-

The product can be purified by recrystallization from a degassed solvent system (e.g., ethanol or isopropanol) or by chromatography on silica gel (eluting with degassed solvents, e.g., hexanes/ethyl acetate) under a nitrogen blanket.

-

The final product, bis(o-methoxyphenyl)phosphine, should be stored as a solid under an inert atmosphere to prevent oxidation.

-

Advanced Applications & Future Directions

Conceptual Pathway to P-Chiral Ligands

The phosphinic acid functional group provides a perfect entry point into P-chiral chemistry. By converting the prochiral phosphorus center into a mixture of diastereomers, separation becomes possible, unlocking access to enantiopure ligands for asymmetric catalysis.

Strategy:

-

Esterification with a Chiral Auxiliary: The acidic proton is reacted with a chiral alcohol (e.g., (-)-menthol) under esterification conditions (e.g., DCC coupling) to form a mixture of two diastereomeric phosphinate esters.

-

Diastereomer Separation: The diastereomers now have different physical properties and can be separated using standard techniques like column chromatography or fractional crystallization.

-

Stereospecific Transformation: Each separated diastereomer can then be subjected to stereospecific reactions (e.g., nucleophilic substitution at the phosphorus center) and subsequent reduction to yield enantiomerically pure P-chiral phosphines.

Sources

- 1. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 2. gessnergroup.com [gessnergroup.com]

- 3. Complexes of electropositive metals with a hemilabile ether phosphine. Crystal structures of [TiCl4L], [FeL2(O3SCF3)2] and [Mo(CO)3L2][L = PhCH2P(CH2CH2OEt)2] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Bis(2-methoxyphenyl)phosphine 97 10177-79-4 [sigmaaldrich.com]

- 5. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Bis(2-methoxyphenyl)phosphine 97 10177-79-4 [sigmaaldrich.com]

- 8. Phosphine synthesis by reduction [organic-chemistry.org]

Application Note: Handling, Storage, and Utilization of Bis(o-methoxyphenyl)phosphinic Acid

[1]

Executive Summary & Chemical Profile[2][3]

Bis(o-methoxyphenyl)phosphinic acid (also referred to as Bis(2-methoxyphenyl)phosphinic acid) is a specialized organophosphorus compound used primarily as a ligand in homogeneous catalysis and as a selective extractant in hydrometallurgy.[1]

Unlike its para-substituted isomer, the ortho-methoxy variant introduces significant steric bulk near the phosphorus center.[1] Furthermore, the proximity of the methoxy oxygen atoms to the phosphoryl group (

Physicochemical Properties Table[1]

| Property | Description |

| Chemical Formula | |

| Molecular Weight | ~278.24 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM, |

| Acidity ( | ~2.5 – 3.5 (Estimated; stronger than carboxylic acids) |

| Stability | Thermally stable; Hygroscopic (absorbs atmospheric moisture) |

| Reactivity | Proton donor; Coordinating ligand via Oxygen; Precursor to phosphinates |

Safety Assessment & Hazard Identification

While phosphinic acids are generally more stable and less toxic than their phosphine precursors, they are acidic and can cause tissue damage upon contact.

-

Primary Hazards (GHS Classification):

-

Personal Protective Equipment (PPE):

-

Eyes: Chemical safety goggles (ANSI Z87.1). Face shield recommended if handling large powders.

-

Skin: Nitrile gloves (minimum thickness 0.11 mm).

-

Respiratory: N95 particulate respirator or half-mask with acid gas/P100 cartridges if working outside a fume hood.[1]

-

Storage and Stability Protocol

Scientific Rationale: While bis(o-methoxyphenyl)phosphinic acid is resistant to oxidative degradation (unlike secondary phosphines), it is hygroscopic .[1] Absorption of atmospheric water does not degrade the molecule chemically but alters the effective molecular weight, leading to stoichiometric errors in sensitive catalytic reactions.

Protocol: Long-Term Preservation

-

Receipt & Inspection: Upon receipt, inspect the bottle for seal integrity. If the solid appears "clumpy" rather than free-flowing crystalline, it may have already absorbed moisture.[1]

-

Drying (Recommended): If high precision is required, dry the compound in a vacuum oven at 50°C for 4 hours over

or silica gel before establishing the tare weight. -

Environment: Store in a cool, dry place (2–8°C is optimal but Room Temp is acceptable if desiccated).

-

Atmosphere: For storage >1 month, purge the headspace with Argon or Nitrogen and seal with Parafilm.

Visualization: Storage Lifecycle Workflow

Handling and Solubilization Strategy

Scientific Rationale: The ortho-methoxy groups create a "pocket" around the phosphorus.[1] While this improves selectivity in catalysis, it can hinder solubilization in non-polar solvents due to internal shielding of the lipophilic aromatic rings.

Solvent Selection Matrix

-

Preferred Solvents: Dichloromethane (DCM), Chloroform (

), Dimethyl Sulfoxide (DMSO), Methanol.[1] -

Poor Solvents: Diethyl ether (limited solubility), Hexanes, Pentane.

Protocol: Preparation of Stock Solution (0.1 M)

-

Calculate Mass: For 10 mL of 0.1 M solution, weigh 278.2 mg of the acid.

-

Note: Use an analytical balance with ±0.1 mg precision.

-

-

Solvent Addition: Add 5 mL of DCM (HPLC grade).

-

Sonication: Sonicate for 2–5 minutes. The solid should dissolve completely to form a clear solution.

-

Troubleshooting: If cloudiness persists, add 2-3 drops of Methanol to break hydrogen bonding networks.

-

-

Make up to Volume: Transfer to a volumetric flask and fill to the line with DCM.

Visualization: Solubilization Decision Tree

Application Protocol: Metal Complexation (Example)

Context: Using bis(o-methoxyphenyl)phosphinic acid as a ligand precursor for Palladium-catalyzed cross-coupling. The acid form is often deprotonated in situ to form the phosphinate anion

-

Inert Setup: Flame-dry a Schlenk flask and backfill with Argon.

-

Reagent Loading:

-

Add Palladium precursor (e.g.,

). -

Add Bis(o-methoxyphenyl)phosphinic acid (2.2 equivalents relative to Pd).[1]

-

-

Solvent: Add anhydrous Toluene or THF.

-

Activation: Add a mild base (e.g.,

or-

Mechanism:[1] The base removes the acidic proton, generating the anionic phosphinate ligand which coordinates to Pd.

-

-

Reaction: Stir at Room Temperature for 30 mins before adding coupling partners (aryl halides/boronic acids).

Emergency Procedures

-

Skin Contact: Immediately wash with soap and copious amounts of water.[7][4][5][8] The compound is acidic; do not neutralize with strong bases on the skin.

-

Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids occasionally.[7][6][8] Seek medical attention immediately (H319).

-

Spill Cleanup:

References

-

Sigma-Aldrich. Bis(4-methoxyphenyl)phosphinic acid Safety Data Sheet (SDS). (Used as class proxy for hazard identification). Link[1]

-

PubChem. (2-Methoxyphenyl)phosphonic acid Compound Summary. National Library of Medicine. Link

-

ChemicalBook. Bis(4-methoxyphenyl)phosphinic acid Properties and Applications.Link[1]

-

Strem Chemicals. Bis(2-methoxyphenyl)phenylphosphine (Precursor Data).Link[1]

Sources

- 1. CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine | CymitQuimica [cymitquimica.com]

- 2. (2-Methoxyphenyl)phosphonic acid | C7H9O4P | CID 348490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. employees.delta.edu [employees.delta.edu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(o-methoxyphenyl)phosphinic Acid

Welcome to the technical support center for the synthesis of bis(o-methoxyphenyl)phosphinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or developing synthetic routes to this important compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare bis(o-methoxyphenyl)phosphinic acid?

A1: The synthesis of diarylphosphinic acids, including bis(o-methoxyphenyl)phosphinic acid, can be approached through several established methods. The most prevalent routes involve the reaction of a phosphorus electrophile with an organometallic nucleophile or the hydrolysis of a phosphinate ester precursor. Key methods include:

-

Grignard Reagent-Based Synthesis: This involves the reaction of a Grignard reagent, o-methoxyphenylmagnesium bromide, with a phosphorus source like phosphorus oxychloride (POCl₃) or a dialkyl phosphite. While a common approach, it can be susceptible to side reactions.

-

Michaelis-Arbuzov Reaction: This reaction can be adapted to form the phosphorus-carbon bonds necessary for the target molecule, typically involving the reaction of a trialkyl phosphite with an aryl halide.[1][2]

-

Hydrolysis of a Phosphinate Ester: The final step in many synthetic sequences is the hydrolysis of a bis(o-methoxyphenyl)phosphinate ester to the desired phosphinic acid. This can be achieved under acidic or basic conditions.[3][4]

Q2: I am getting a low yield in my Grignard-based synthesis. What are the likely causes and how can I improve it?

A2: Low yields in Grignard reactions for phosphinic acid synthesis are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

-

Formation of Trisubstituted Phosphine Oxide: Grignard reagents can add to the desired phosphinic acid product to form a trisubstituted phosphine oxide, consuming both the product and the Grignard reagent. Using a less reactive phosphorus source or carefully controlling the stoichiometry can mitigate this.

-

Wurtz Coupling: Side reactions of the Grignard reagent, such as Wurtz coupling, can reduce the amount of available nucleophile. Ensuring the reaction is carried out under strictly anhydrous conditions and at an appropriate temperature is crucial.[5]

-

Incomplete Reaction: The reaction may not be going to completion. This could be due to impure reagents, insufficient reaction time, or suboptimal temperature.

For a detailed workflow on troubleshooting low yields in Grignard reactions, please refer to the troubleshooting guide below.

Q3: My final product is difficult to purify. What are some effective purification strategies for bis(o-methoxyphenyl)phosphinic acid?

A3: The purification of phosphinic acids can be challenging due to their polarity and potential for being sticky oils or difficult-to-crystallize solids.[6]

-

Crystallization: If the product is a solid, recrystallization is often the best method for purification. A solvent screen is recommended to find a suitable system. For bis(o-methoxyphenyl)phosphinic acid, which is a solid with a reported melting point of 185-187 °C, solvents like ethyl acetate could be a good starting point.[7][][9]

-

Salt Formation and Crystallization: If the free acid is difficult to crystallize, converting it to a salt (e.g., with dicyclohexylamine or sodium) can often yield a more crystalline material that is easier to purify.[6] The pure salt can then be treated with acid to regenerate the phosphinic acid.

-

Chromatography: While challenging due to the polarity, silica gel chromatography can be used. It's important to use a solvent system that provides good separation from impurities. Sometimes, the use of acidic or basic additives to the eluent can improve the chromatography.

Troubleshooting Guide

Problem 1: Low Yield in Grignard-Based Synthesis of Bis(o-methoxyphenyl)phosphine Oxide (Precursor to the Acid)

Symptoms:

-

The isolated yield of the desired bis(o-methoxyphenyl)phosphine oxide is significantly lower than expected.

-

³¹P NMR of the crude reaction mixture shows multiple phosphorus-containing species.

Possible Causes & Solutions:

| Cause | Explanation | Suggested Action |

| Formation of Trisubstituted Phosphine Oxide | The Grignard reagent can react further with the initially formed phosphinate to yield a triarylphosphine oxide. | Carefully control the stoichiometry of the Grignard reagent. A slight excess (around 2.2 equivalents) is often optimal when starting from a dialkyl phosphite. Reverse addition (adding the Grignard reagent to the phosphite) can sometimes help. |

| Wurtz Coupling and Other Side Reactions | The Grignard reagent can undergo side reactions, especially if the reaction temperature is too high or if there are impurities.[5] | Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (e.g., argon or nitrogen). Use freshly prepared Grignard reagent and maintain a low reaction temperature during its formation and subsequent reaction. |

| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time or low temperature. | Monitor the reaction by TLC or ³¹P NMR to determine the optimal reaction time. A moderate increase in temperature after the initial addition may be necessary. |

| Hydrolysis of Grignard Reagent | Traces of water in the solvent or on the glassware will quench the Grignard reagent.[5] | Use anhydrous solvents and thoroughly dry all glassware before use. |

Experimental Protocol: Optimized Grignard Synthesis of Bis(o-methoxyphenyl)phosphine Oxide

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of o-bromoanisole in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Diethyl Phosphite:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of diethyl phosphite in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Problem 2: Incomplete Hydrolysis of Bis(o-methoxyphenyl)phosphinate Ester

Symptoms:

-

³¹P NMR of the product after hydrolysis still shows the presence of the starting phosphinate ester.

-

The isolated product has a lower melting point than expected for the pure phosphinic acid.

Possible Causes & Solutions:

| Cause | Explanation | Suggested Action |

| Insufficiently Harsh Conditions | The hydrolysis of phosphinate esters can be slow and may require forcing conditions (strong acid or base and elevated temperatures).[3][4] | For acidic hydrolysis, increase the concentration of the acid (e.g., use concentrated HCl) and/or increase the reaction temperature and time. For basic hydrolysis, use a higher concentration of base (e.g., 6M NaOH) and heat. |

| Steric Hindrance | The ortho-methoxy groups may sterically hinder the approach of the nucleophile (hydroxide or water) to the phosphorus center, slowing down the hydrolysis. | Prolong the reaction time and/or increase the temperature to overcome the steric hindrance. |

| P-C Bond Cleavage | Under very harsh acidic conditions, cleavage of the phosphorus-carbon bond can occur, especially with electron-rich aromatic rings.[10] | Monitor the reaction for the formation of byproducts. If P-C bond cleavage is observed, consider using milder hydrolysis conditions for a longer period or switching to a different deprotection strategy, such as using bromotrimethylsilane (TMSBr). |

Experimental Protocol: Acidic Hydrolysis of a Bis(o-methoxyphenyl)phosphinate Ester

-

Hydrolysis:

-

Dissolve the bis(o-methoxyphenyl)phosphinate ester in a suitable solvent (e.g., acetic acid or dioxane).

-

Add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or ³¹P NMR. The reaction may take several hours to reach completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

-

Visualizing the Workflow

Diagram 1: Troubleshooting Low Yield in Grignard Synthesis

Caption: Synthetic pathway for bis(o-methoxyphenyl)phosphinic acid with key quality control checkpoints.

References

- Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS.

- BenchChem. (2025). Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions.

- ChemicalBook. (2026, January 13). BIS(4-METHOXYPHENYL)PHOSPHINIC ACID | 20434-05-3.

- PMC. (2017, October 20). Phosphonic acid: preparation and applications.

- Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition.

- PMC - NIH. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review.

- ResearchGate. (n.d.). Scheme 1. Optimization of the Michaelis-Arbuzov reaction.

- BOC Sciences. (n.d.). CAS 20434-05-3 (Bis(4-methoxyphenyl)phosphinic acid).

- J&K Scientific LLC. (2025, June 4). Michaelis–Arbuzov reaction.

- Chongqing Chemdad Co., Ltd. (n.d.). BIS(4-METHOXYPHENYL)PHOSPHINIC ACID.

- ResearchGate. (2025, October 15). The Hydrolysis of Phosphinates and Phosphonates: A Review.

- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.

- ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]